molecular formula C8H7N B14769144 1H-indole

1H-indole

Cat. No.: B14769144
M. Wt: 123.10 g/mol
InChI Key: SIKJAQJRHWYJAI-UQUYMPKGSA-N
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Description

1H-Indole is an organic compound with the formula C₈H₇N. It is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This bicyclic structure is a fundamental scaffold in many natural products and pharmaceuticals. Indole is known for its presence in human feces, where it has a strong fecal odor, but at very low concentrations, it has a pleasant, flowery smell and is used in perfumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole can be synthesized through various methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Larock indole synthesis, which uses palladium-catalyzed reactions to form indole from ortho-iodoanilines and alkynes .

Industrial Production Methods: Industrial production of this compound often involves the use of coal tar as a starting material. The indole is extracted and purified through a series of chemical processes. Additionally, biocatalytic approaches have been developed to produce indole from glucose or tryptophan by fermentation .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products Formed:

Comparison with Similar Compounds

1H-Indole is unique due to its versatile chemical reactivity and wide range of applications. Similar compounds include:

    Benzofuran: Similar structure but with an oxygen atom in place of the nitrogen.

    Carbazole: Contains an additional benzene ring fused to the indole structure.

    Indoline: The reduced form of indole.

These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.

Properties

Molecular Formula

C8H7N

Molecular Weight

123.10 g/mol

IUPAC Name

1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

SIKJAQJRHWYJAI-UQUYMPKGSA-N

Isomeric SMILES

C1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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